3-Iodo-2-(trifluoromethyl)benzonitrile
Description
3-Iodo-2-(trifluoromethyl)benzonitrile is a halogenated aromatic compound featuring an iodine substituent at the meta position (C3) and a trifluoromethyl (-CF₃) group at the ortho position (C2) relative to the nitrile (-CN) moiety. Halogenated benzonitriles are often utilized as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the favorable leaving-group properties of iodine .
Properties
IUPAC Name |
3-iodo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)7-5(4-13)2-1-3-6(7)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJIXLCEWGAOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(trifluoromethyl)benzonitrile typically involves the introduction of the iodine and trifluoromethyl groups onto a benzonitrile core. One common method includes the following steps:
Starting Material: The synthesis begins with 2-(trifluoromethyl)benzonitrile.
Iodination: The introduction of the iodine atom is achieved through an electrophilic iodination reaction. This can be done using iodine (I₂) and a suitable oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 3-Iodo-2-(trifluoromethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-2-(trifluoromethyl)benzonitrile.
Scientific Research Applications
3-Iodo-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-Iodo-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Isomers and Substituent Effects
The position of substituents significantly impacts reactivity and physicochemical properties. Key analogs include:
*APIs: Active Pharmaceutical Ingredients
Key Observations :
- Iodo Position : The 3-iodo isomer (target compound) may exhibit distinct steric and electronic effects compared to the 4-iodo analogs. For example, the meta-iodo group could alter regioselectivity in coupling reactions due to reduced resonance stabilization compared to para-substituted derivatives .
- Molecular Weight: Iodo-substituted derivatives (MW ~297) are heavier than amino or chloro analogs (MW 186–310), influencing solubility and crystallinity .
Pharmaceutical Relevance
- Intermediate Potential: The 3-iodo isomer’s structure suggests utility in designing kinase inhibitors or PET radiotracers, analogous to chloro- and trifluoroethylamino derivatives .
Biological Activity
3-Iodo-2-(trifluoromethyl)benzonitrile is an organic compound characterized by a complex structure that includes an iodine atom, a trifluoromethyl group, and a nitrile group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C8H3F3IN
- Molecular Weight : Approximately 297.02 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity, influencing the compound's interactions with biological membranes and targets.
The specific mode of action for 3-Iodo-2-(trifluoromethyl)benzonitrile remains largely unexplored. However, it is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. This interaction can lead to either inhibition or activation of these enzymes, affecting metabolic pathways significantly.
Cellular Effects
Research indicates that this compound can modulate cellular functions by altering signaling pathways, gene expression, and metabolic processes. It has been shown to influence the activity of kinases and phosphatases, which are vital for cellular responses to external stimuli.
Interaction with Biological Targets
The binding of 3-Iodo-2-(trifluoromethyl)benzonitrile to specific biomolecules can lead to significant biochemical changes. For instance:
- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.
- Gene Expression : The compound has been implicated in the down-regulation of genes associated with cancer progression in various cell lines .
Biological Activity Studies
Several studies have evaluated the biological activity of compounds structurally similar to 3-Iodo-2-(trifluoromethyl)benzonitrile. Notably, compounds with trifluoromethyl substitutions have demonstrated enhanced antibacterial and anticancer properties.
Anticancer Activity
In studies involving human cancer cell lines, derivatives of similar structures showed promising results:
- IC50 Values : Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, indicating potent anticancer activity .
- Mechanisms : Molecular docking studies revealed potential interactions with key proteins involved in cancer cell proliferation and survival.
Antibacterial Activity
Trifluoromethyl-containing compounds have also been shown to possess antibacterial properties. For example:
- Minimum inhibitory concentrations (MICs) were determined against various bacterial strains, revealing effective antibacterial activity comparable to established antibiotics .
Case Studies
- Study on Anticancer Activity : A series of urea derivatives containing trifluoromethyl groups were synthesized and tested against multiple cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values lower than traditional chemotherapeutics .
- Antibacterial Investigations : Another study focused on the antibacterial properties of similar compounds against E. coli and C. albicans. The results highlighted the effectiveness of trifluoromethyl substitutions in enhancing antibacterial potency .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
